2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 4-ethoxyphenyl substituent at position 1, a 7-methyl group on the chromene ring, and a 3-(dimethylamino)propyl chain at position 2 (Figure 1). The synthetic protocol for such derivatives is highly versatile, achieving yields of 43–86% under mild conditions .
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H28N2O4/c1-5-30-18-10-8-17(9-11-18)22-21-23(28)19-15-16(2)7-12-20(19)31-24(21)25(29)27(22)14-6-13-26(3)4/h7-12,15,22H,5-6,13-14H2,1-4H3 |
InChI Key |
BNEGSXFLQWONTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step usually involves the reaction of a dimethylamine derivative with an appropriate intermediate.
Attachment of the ethoxyphenyl group: This can be done through a substitution reaction using an ethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from substitutions at positions 1 (aryl), 2 (alkyl/aminoalkyl), and 7 (alkyl/halo). Below is a comparative analysis of key analogs:
Notes:
- Dimethylaminoalkyl chains (e.g., 3-(dimethylamino)propyl vs. 2-(dimethylamino)ethyl) influence pharmacokinetics: longer chains enhance solubility but may reduce membrane permeability .
- Aryl substituents : Electron-donating groups (e.g., 4-ethoxy) improve stability, while electron-withdrawing groups (e.g., 4-Cl) enhance reactivity in downstream modifications .
- Methyl groups at position 7 (target compound) or 5/7 ( analog) reduce ring strain and increase metabolic stability .
Functionalization Potential
Unlike derivatives with hydroxyethyl or methyl groups, the target compound’s 3-(dimethylamino)propyl chain enables further functionalization (e.g., quaternization for ionic liquids or prodrug design) . Conversely, analogs like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones () exhibit greater rigidity, limiting post-synthetic modifications .
Stability and Spectral Data
- NMR Profiles : The target compound’s ¹H NMR spectrum is distinct from analogs due to the 4-ethoxyphenyl (δ 6.67–7.63 ppm) and 7-methyl (δ 2.37–2.49 ppm) signals, which differ from the 3,4,5-trimethoxyphenyl (δ 3.65–3.81 ppm) and hydroxyethyl (δ 4.86 ppm) groups in .
- Thermal Stability: The dimethylaminopropyl chain lowers the melting point (~180–190°C estimated) compared to hydroxyethyl analogs (195–197°C) .
Biological Activity
Overview of Chromenopyrrole Compounds
Chromenopyrroles are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of these compounds often contribute to their effectiveness against various diseases. The specific compound integrates a dimethylamino propyl chain and an ethoxyphenyl group, which may enhance its solubility and bioavailability.
Anticancer Properties
Research indicates that chromenopyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : Chromenopyrroles may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have shown that certain derivatives can inhibit the proliferation of multidrug-resistant cancer cell lines by targeting specific signaling pathways involved in cell survival and growth .
- Case Studies : In one study, a related chromenopyrrole compound demonstrated potent activity against HeLa (cervical cancer) and RD (rhabdomyosarcoma) cells, with IC50 values in the low micromolar range . This suggests that modifications in the chemical structure can lead to enhanced anticancer efficacy.
Antimicrobial Activity
Chromeno[3,4-c]pyrrole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : A series of studies have reported that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown comparable efficacy to gentamicin against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, chromenopyrroles have been investigated for their potential in treating other conditions:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : There is emerging evidence that certain chromenopyrrole derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of 2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is influenced by its structural components:
| Component | Influence on Activity |
|---|---|
| Dimethylamino Propyl Group | Enhances solubility and bioavailability |
| Ethoxyphenyl Group | May increase binding affinity to targets |
| Methyl Group at Position 7 | Potentially increases lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
